Boc-cycloleucine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

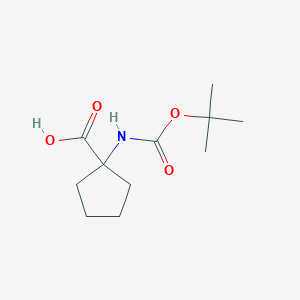

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZCSKVLXBOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370417 | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-09-6 | |

| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Cycloleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of Boc-cycloleucine, a key building block in peptide synthesis and drug discovery.

Chemical Structure and Identification

This compound, systematically known as 1-[([1,1-dimethylethoxy]carbonyl)amino]cyclopentanecarboxylic acid, is a synthetic derivative of the non-proteinogenic amino acid cycloleucine. The defining feature of its structure is the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This modification is crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][2]

The structure of this compound is depicted in the following diagram:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| IUPAC Name | 1-[([1,1-dimethylethoxy]carbonyl)amino]cyclopentanecarboxylic acid | |

| SMILES String | CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |

| CAS Number | 35264-09-6 | [1][3] |

| Molecular Formula | C11H19NO4 | [1][3] |

| Molecular Weight | 229.28 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 130-135 °C | [3][5] |

| Purity | ≥99% (HPLC) | [3] |

| Solubility | Soluble in hot water | |

| Storage Conditions | 0 - 8 °C | [1][3] |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The following sections outline the general experimental procedures for its incorporation into a peptide chain.

The removal of the Boc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. This is typically achieved under acidic conditions.

-

Reagents:

-

50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

-

Procedure:

-

The peptide-resin is washed with DCM.

-

The deprotection solution (50% TFA in DCM) is added to the resin and agitated for 20-30 minutes at room temperature.

-

The resin is then filtered and washed extensively with DCM to remove residual TFA and the cleaved Boc group.

-

The resin is neutralized with a 10% solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM.

-

Following deprotection, the newly free N-terminus is coupled with the carboxyl group of the incoming Boc-protected amino acid, in this case, this compound.

-

Reagents:

-

This compound

-

Coupling agents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU))

-

Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)

-

Base (e.g., DIEA)

-

-

Procedure (using HATU):

-

This compound is dissolved in DMF.

-

HATU and DIEA are added to the solution to pre-activate the carboxylic acid of this compound.

-

This activation mixture is then added to the deprotected peptide-resin.

-

The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

The resin is then washed with DMF and DCM to remove excess reagents and byproducts. The success of the coupling reaction can be monitored using a qualitative ninhydrin test.

-

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid in solid-phase peptide synthesis.

Applications in Research and Drug Development

This compound is a valuable tool for researchers in medicinal chemistry and drug development for several reasons:

-

Introduction of Conformational Constraints: The cyclic nature of the cycloleucine side chain introduces significant conformational rigidity into a peptide backbone.[2] This can lead to peptides with more defined three-dimensional structures, which can enhance their biological activity and selectivity for their targets.[2]

-

Increased Stability: The incorporation of non-natural amino acids like cycloleucine can increase the resistance of peptides to enzymatic degradation, thereby improving their in vivo stability and pharmacokinetic profiles.

-

Peptide Synthesis: As a protected amino acid, it is a fundamental building block in the synthesis of peptide-based drugs and research tools.[1]

-

Biochemical Research: this compound is used to create modified peptides for studying protein-protein interactions and enzyme mechanisms, providing insights into cellular processes.[1]

References

Boc-Cycloleucine: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-cycloleucine (Boc-cycloleucine) is a synthetic amino acid derivative that holds significant importance in the fields of medicinal chemistry and drug development. As a constrained unnatural amino acid, its rigid cyclic structure offers unique conformational properties when incorporated into peptides, often leading to enhanced biological activity and stability. The tert-butoxycarbonyl (Boc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amino group. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed protocol for its synthesis.

Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][3][4] |

| Molecular Weight | 229.27 g/mol | [2][5] |

| CAS Number | 35264-09-6 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | 130-135 °C | [1][2][3] |

| Boiling Point | 376.6 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in hot water | [1] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | [2][5] |

| Synonyms | 1-(Boc-amino)cyclopentanecarboxylic acid, N-Boc-cycloleucine | [2][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of cycloleucine (1-aminocyclopentane-1-carboxylic acid) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard procedure for the introduction of the Boc protecting group onto an amino acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cycloleucine (1-aminocyclopentane-1-carboxylic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Cycloleucine: In a round-bottom flask, dissolve cycloleucine (1.0 eq) in a 1:1 mixture of dioxane (or THF) and water. To this, add sodium bicarbonate (2.0 eq) or an equivalent amount of another suitable base like sodium hydroxide to maintain a basic pH. Stir the mixture until the cycloleucine is completely dissolved.

-

Addition of Boc₂O: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 to 1.2 eq) portion-wise or as a solution in dioxane (or THF).

-

Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent (dioxane or THF) using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify it to a pH of 2-3 by the slow addition of 1M HCl. The product, this compound, will precipitate out of the solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a white solid.

Signaling Pathways and Biological Relevance

Cycloleucine, the precursor to this compound, is known to interact with several biological pathways. It acts as an inhibitor of S-adenosyl-methionine (SAM)-mediated methylation reactions and as an antagonist at the glycine site of the NMDA receptor.[6][7] Furthermore, studies have shown that cycloleucine can affect amino acid transport systems and influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8][9]

The following diagram illustrates the key known interactions of cycloleucine in biological systems.

Caption: Key biological interactions of cycloleucine.

Experimental Workflow: Synthesis and Application

The general workflow for the synthesis of this compound and its subsequent use in peptide synthesis is a multi-step process that begins with the unprotected amino acid and culminates in the incorporation of this constrained residue into a peptide chain.

The diagram below outlines the logical progression of this experimental workflow.

Caption: Synthesis and application workflow of this compound.

Conclusion

This compound is a valuable reagent for chemical biologists and medicinal chemists. Its well-defined chemical properties and straightforward synthesis make it readily accessible for incorporation into peptide-based drug discovery programs. The conformational constraints imposed by the cycloleucine residue can lead to peptides with improved pharmacological profiles, making it a key tool in the design of novel therapeutics. This guide provides the essential technical information for researchers to effectively utilize this compound in their work.

References

- 1. echemi.com [echemi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | C11H19NO4 | CID 2734645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Evidence that cycloleucine affects the high-affinity systems of amino acid uptake in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of N-Boc-Cycloleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of N-Boc-cycloleucine (N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid), a key building block in peptide synthesis and drug discovery. Understanding these properties is crucial for its effective handling, application in synthesis, and formulation development.

Core Physical and Chemical Properties

N-Boc-cycloleucine is a white to off-white crystalline powder at room temperature. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the lipophilicity of the parent amino acid, cycloleucine, thereby increasing its solubility in a range of organic solvents. This modification is critical for its utility in solid-phase and solution-phase peptide synthesis.

Data Presentation: Physical Characteristics of N-Boc-Cycloleucine

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 130 - 135 °C | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Solubility | Soluble in hot water and various organic solvents | [1] |

| Optical Rotation | Data not available in the public domain |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical characteristics of N-Boc-cycloleucine.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry N-Boc-cycloleucine is packed into a capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3][6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6]

-

Replicate Analysis: The determination should be repeated at least once with a fresh sample to ensure reproducibility.[4]

Solubility Assessment

The solubility of N-Boc-cycloleucine in various solvents is a critical parameter for its use in chemical reactions and for purification processes. The shake-flask method is a common and reliable technique for determining equilibrium solubility.[7][8]

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution: An excess amount of solid N-Boc-cycloleucine is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, dichloromethane, dimethylformamide).[7][9] The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][10]

-

Sample Separation: After equilibration, the vials are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).[7][9]

-

Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved N-Boc-cycloleucine is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][9]

-

Calculation: A calibration curve, generated from standard solutions of known concentrations, is used to determine the concentration of N-Boc-cycloleucine in the sample. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.[9]

Specific Rotation Measurement

As N-Boc-cycloleucine is a derivative of a chiral molecule, its optical activity is a key physical property. Specific rotation is a standardized measure of this activity.[11][12]

Protocol: Polarimetric Determination of Specific Rotation

-

Solution Preparation: A precise mass of N-Boc-cycloleucine is dissolved in a known volume of a specified solvent (e.g., chloroform, methanol) to create a solution of known concentration (c, in g/mL).[13][14]

-

Polarimeter Setup: The polarimeter is turned on and allowed to warm up. A blank measurement is taken with a polarimeter cell filled only with the pure solvent to zero the instrument.[13]

-

Sample Measurement: The prepared solution of N-Boc-cycloleucine is transferred to the polarimeter cell, ensuring no air bubbles are present. The observed optical rotation (α) is then measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[11][13][15] The path length (l) of the cell in decimeters is also recorded.[11]

-

Calculation of Specific Rotation: The specific rotation, [α]Tλ, is calculated using the following formula:[14][15]

[α]Tλ = α / (l × c)

The result is reported with the temperature, wavelength, and solvent used.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the characterization of the physical properties of N-Boc-cycloleucine.

Caption: Workflow for the determination of key physical characteristics of N-Boc-cycloleucine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | C11H19NO4 | CID 2734645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

The Strategic Integration of Boc-1-aminocyclopentane-1-carboxylic Acid in Advanced Peptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, conformational rigidity, and potent biological activity is paramount. Non-proteinogenic amino acids have emerged as critical building blocks in achieving these desired properties. Among these, Boc-1-aminocyclopentane-1-carboxylic acid (Boc-Ac5c-OH) has garnered significant attention. Its unique cyclic structure imparts conformational constraints on peptide backbones, leading to peptidomimetics with improved pharmacological profiles. This technical guide provides a comprehensive overview of the applications of Boc-1-aminocyclopentane-1-carboxylic acid, focusing on its role in peptide synthesis, its impact on the biological activity of peptide analogs, and detailed experimental protocols for its incorporation.

Physicochemical Properties and Stereoisomers

Boc-1-aminocyclopentane-1-carboxylic acid is a derivative of the non-proteinogenic amino acid cycloleucine.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it suitable for use in solid-phase peptide synthesis (SPPS).[2][3] The cyclopentane ring introduces conformational rigidity, which can be instrumental in locking a peptide into a bioactive conformation.[4] Various stereoisomers of aminocyclopentane carboxylic acid exist, and their specific chirality is crucial for biological activity.[5]

Table 1: Physicochemical Properties of Boc-1-aminocyclopentane-1-carboxylic Acid and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | Optical Rotation ([α]D) |

| 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6 | C11H19NO4 | 229.27 | White powder | ≥98% | Not specified |

| (1R,2R)-Boc-aminocyclopentane carboxylic acid | 245115-25-7 | C11H19NO4 | 229.28 | White powder | ≥98% (NMR) | -40 ± 2º (c=1 in MeOH) |

| (1S,2S)-Boc-aminocyclopentane carboxylic acid | 143679-80-5 | C11H19NO4 | 229.28 | White solid | ≥96% (HPLC) | +38 to +48º (c=1 in MeOH) |

| BOC-(1R,3S)-3-aminocyclopentane carboxylic acid | 161660-94-2 | C11H19NO4 | 229.27 | Not specified | 98.0% | Not specified |

| BOC-(1S,3R)-3-Aminocyclopentane carboxylic acid | 261165-05-3 | C11H19NO4 | 229.3 | Solid | ≥95% | Not specified |

Core Applications in Peptide and Medicinal Chemistry

The primary application of Boc-1-aminocyclopentane-1-carboxylic acid lies in its use as a building block for the synthesis of peptidomimetics and other bioactive molecules.[2][3] Its incorporation into peptide sequences can lead to:

-

Enhanced Proteolytic Stability: The sterically hindered nature of the α,α-disubstituted cyclopentane ring can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the half-life of the peptide in biological systems.

-

Conformational Constraint: The cyclic structure reduces the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical motif, which may be required for high-affinity receptor binding.[4]

-

Improved Receptor Selectivity and Affinity: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for a specific receptor subtype can be significantly enhanced.

A notable example of its application is in the development of analogs of morphiceptin, a selective μ-opioid receptor agonist.[5] Substitution of the proline residue in morphiceptin with 2-aminocyclopentane carboxylic acid has been explored to understand the structure-activity relationship of this opioid peptide.[5]

Experimental Protocols

Synthesis of Peptides Containing 1-Aminocyclopentane-1-carboxylic Acid via Boc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating Boc-1-aminocyclopentane-1-carboxylic acid using a Boc/Bzl protection strategy.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including Boc-1-aminocyclopentane-1-carboxylic acid)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Piperidine (for Kaiser test)

-

Ninhydrin (for Kaiser test)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (requires specialized apparatus and safety precautions)

Procedure:

-

Resin Swelling and First Amino Acid Coupling:

-

Swell the Merrifield resin in DCM in a reaction vessel.

-

Couple the first Boc-protected amino acid to the resin according to standard protocols (e.g., cesium salt method).

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes to neutralize the TFA salt of the N-terminal amine.

-

Wash the resin with DMF.

-

-

Amino Acid Coupling (Incorporation of Boc-Ac5c-OH):

-

In a separate vessel, pre-activate Boc-1-aminocyclopentane-1-carboxylic acid (3-4 equivalents relative to resin loading) with a coupling reagent such as DIC/HOBt or HBTU in DMF. Due to the steric hindrance of Boc-Ac5c-OH, a more potent activating agent like HBTU is recommended.[6]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times or double coupling may be necessary for sterically hindered amino acids.[6]

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and Boc deprotection, wash the resin with DCM and dry it.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA. (Caution: This step is hazardous and requires specialized equipment and safety protocols).

-

Precipitate the crude peptide with cold diethyl ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture with a small amount of TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm its identity and purity.[7]

-

Caption: Workflow for the incorporation of Boc-1-aminocyclopentane-1-carboxylic acid into a peptide sequence using Boc-SPPS.

Case Study: Morphiceptin Analogs and Opioid Receptor Signaling

Morphiceptin (Tyr-Pro-Phe-Pro-NH2) is a tetrapeptide that acts as a selective agonist for the μ-opioid receptor.[8] In a study exploring the structure-activity relationship of morphiceptin, proline at position two was replaced with the four stereoisomers of 2-aminocyclopentane carboxylic acid (β-Ac5c).[5]

Table 2: Biological Activity of Morphiceptin Analogs Containing 2-Aminocyclopentane Carboxylic Acid

| Analog (Position 2) | Receptor Activity | Qualitative Potency |

| (R,S)-β-Ac5c | μ- and δ-opioid receptor agonist | Active at both receptors with a slight preference for the μ-receptor.[5] |

| (S,R)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |

| (S,S)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |

| (R,R)-β-Ac5c | μ-opioid receptor | Minimal activity.[5] |

This study highlights the critical role of stereochemistry in the biological activity of peptidomimetics containing Boc-1-aminocyclopentane-1-carboxylic acid derivatives. The (R,S)-β-Ac5c analog was found to be active at both μ- and δ-opioid receptors, suggesting that this particular conformation is recognized by both receptor subtypes.[5]

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi/o).[9] Activation of the μ-opioid receptor by an agonist, such as the morphiceptin analog, initiates a signaling cascade that leads to analgesic effects.[10]

Caption: Simplified signaling pathway of the μ-opioid receptor activated by a morphiceptin analog containing 2-aminocyclopentane carboxylic acid.

Conclusion

Boc-1-aminocyclopentane-1-carboxylic acid is a valuable synthetic tool for medicinal chemists and drug development professionals. Its incorporation into peptide scaffolds offers a robust strategy for enhancing proteolytic stability and introducing conformational constraints, which can lead to peptidomimetics with improved potency and receptor selectivity. The case of morphiceptin analogs demonstrates the profound impact that the stereochemistry of this cyclic amino acid can have on biological activity. As the demand for more stable and effective peptide-based therapeutics continues to grow, the strategic application of building blocks like Boc-1-aminocyclopentane-1-carboxylic acid will undoubtedly play a pivotal role in the future of drug design and development.

References

- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Purification and characterization of antimicrobial peptides from the skin of the North American green frog Rana clamitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morphiceptin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. researchgate.net [researchgate.net]

The Unseen Architect: How Boc-Cycloleucine Shapes Peptide Conformation for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug discovery, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is perpetual. A key strategy in this pursuit lies in the conformational control of peptides, a domain where non-proteinogenic amino acids play a pivotal role. Among these, Boc-cycloleucine (Boc-1-aminocyclopentane-1-carboxylic acid) has emerged as a powerful tool for sculpting peptide backbones, driving the formation of desirable secondary structures and paving the way for novel therapeutics. This technical guide delves into the core principles of how this compound influences peptide conformation, providing a comprehensive overview of its synthesis, conformational effects, and applications, supported by detailed experimental protocols and quantitative data.

The Foundation: Synthesis of this compound and its Incorporation into Peptides

The journey of utilizing this compound begins with its synthesis and subsequent incorporation into a peptide sequence. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), the predominant method for assembling peptides in the laboratory.[1][2]

Synthesis of Boc-1-aminocyclopentane-1-carboxylic Acid

The precursor, 1-aminocyclopentane-1-carboxylic acid, is commercially available or can be synthesized through various established routes. The Boc-protection of the amino group is a straightforward process, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Experimental Protocol: Boc Protection of 1-aminocyclopentane-1-carboxylic acid

-

Dissolve 1-aminocyclopentane-1-carboxylic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) and di-tert-butyl dicarbonate ((Boc)₂O) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for approximately 12 hours.

-

After the reaction is complete, wash the mixture with ethyl acetate to remove impurities.

-

Acidify the aqueous layer with 1N HCl.

-

Extract the product, N-Boc-1-aminocyclopentane-1-carboxylic acid, with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a growing peptide chain follows the standard principles of Boc-chemistry SPPS. This cyclical process involves the repeated deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[1]

Experimental Protocol: Boc-SPPS Cycle for Incorporating this compound

-

Resin Preparation: Start with a suitable solid support, such as Merrifield or PAM resin, to which the C-terminal amino acid of the desired peptide is attached.[3]

-

Deprotection: Swell the peptide-resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[3] Wash the resin with DCM and isopropanol.

-

Neutralization: Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus. Wash the resin thoroughly with DCM.[1]

-

Coupling: Dissolve the incoming Boc-amino acid (in this case, this compound) and a coupling reagent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add DIEA to activate the carboxylic acid. Add this solution to the neutralized peptide-resin and agitate for 1-2 hours.[1] The efficiency of this step is critical and can be monitored using tests like the Kaiser test.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the sequence.

Sculpting the Backbone: Conformational Effects of Cycloleucine

The defining characteristic of cycloleucine is its cyclic side chain, which is integrated with the alpha-carbon of the amino acid. This structural feature imposes significant steric constraints on the peptide backbone, severely restricting the permissible values of the phi (Φ) and psi (Ψ) dihedral angles. This restriction in conformational freedom is the primary mechanism by which cycloleucine influences peptide secondary structure.

Helical Induction

One of the most well-documented effects of incorporating cycloleucine is the induction and stabilization of helical structures, particularly α-helices and 3₁₀-helices. The constrained dihedral angles of cycloleucine favor the helical region of the Ramachandran plot. Studies have shown that peptides containing 1-aminocyclopentanecarboxylic acid (Ac₅c), the core structure of cycloleucine, exhibit a strong propensity to form right-handed 3₁₀-helices in shorter peptides and can promote the formation of α-helices in longer sequences.[4]

Quantitative Comparison of Helical Propensity

While direct comparative studies providing a single, universally applicable value are complex and sequence-dependent, the available data suggests that the helical-inducing potential of cycloleucine is comparable to, and in some contexts, may exceed that of α-aminoisobutyric acid (Aib), another potent helix-promoting non-proteinogenic amino acid.

| Constrained Amino Acid | Typical Φ Angle Range | Typical Ψ Angle Range | Predominant Secondary Structure Induced |

| Cycloleucine (Ac₅c) | -90° to -50° | -50° to -20° | 3₁₀-helix, α-helix |

| Aminoisobutyric Acid (Aib) | -60° ± 20° | -30° ± 20° | 3₁₀-helix, α-helix |

| Alanine (Ala) | -150° to -50° | +100° to +170° (β-sheet), -70° to -30° (α-helix) | Flexible, can adopt various structures |

Note: The dihedral angle ranges are approximate and can vary depending on the specific peptide sequence and experimental conditions.

Beta-Turn Formation

In addition to promoting helices, this compound can also be strategically employed to induce and stabilize β-turns. A β-turn is a crucial secondary structure element that allows a peptide chain to reverse its direction. By placing this compound at specific positions within a peptide sequence, typically at the i+1 or i+2 position of a four-residue turn, its conformational constraints can favor the tight turn geometry. This is particularly valuable in the design of cyclic peptides and peptidomimetics where a well-defined turn is essential for maintaining the overall macrocyclic structure and biological activity.

Experimental Analysis of Peptide Conformation

A combination of spectroscopic and crystallographic techniques is employed to elucidate the three-dimensional structure of peptides containing this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful and rapid method for assessing the overall secondary structure content of a peptide in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum provides a characteristic signature for different secondary structures.

-

α-helices typically show a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.

-

β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.

-

Random coil or unstructured peptides have a strong negative band around 200 nm.

Experimental Protocol: Determining Helicity using CD Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration (typically in the micromolar range).

-

Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a defined path length (e.g., 0.1 cm) over a wavelength range of approximately 190-260 nm.

-

Data Analysis: The mean residue ellipticity [θ] at 222 nm is commonly used to estimate the percentage of α-helicity using the following equation:

% Helicity = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) * 100

where [θ]₂₂₂ is the experimentally observed mean residue ellipticity at 222 nm, [θ]c is the ellipticity of a random coil, and [θ]h is the ellipticity of a pure α-helix of a given length.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution. For peptides containing this compound, NMR is invaluable for determining the precise backbone conformation and identifying specific hydrogen bonds that stabilize secondary structures.

Key NMR experiments for peptide conformational analysis include:

-

¹H-¹H Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same amino acid residue.

-

¹H-¹H Total Correlation Spectroscopy (TOCSY): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).

-

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): Detects through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation. Characteristic NOE patterns can identify helical and turn structures.

The analysis of coupling constants (e.g., ³J(HN,Hα)) can provide information about the backbone dihedral angle Φ.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique can definitively determine the bond lengths, bond angles, and dihedral angles of the peptide backbone and side chains, offering unambiguous evidence for the presence of specific secondary structures induced by this compound. The resulting atomic coordinates are often deposited in the Protein Data Bank (PDB) for public access.[5]

Applications in Drug Discovery and Development

The ability of this compound to enforce specific, stable conformations in peptides has significant implications for drug discovery. By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to enhanced binding affinity and biological activity.

Case Study: Inhibition of a Signaling Pathway

Many peptide hormones and neurotransmitters that activate GPCRs adopt a helical conformation upon binding to their receptor. A linear, flexible peptide may only transiently adopt this active conformation, leading to weaker binding. By incorporating this compound into the peptide sequence, the helical conformation can be stabilized in solution, increasing the population of the bioactive conformer and thereby enhancing its ability to bind to and inhibit the GPCR.

Conclusion

This compound stands as a testament to the power of synthetic chemistry in shaping biological function. Its ability to rigidly constrain the peptide backbone provides a predictable and effective means of inducing and stabilizing desired secondary structures. For researchers and drug developers, this translates into a valuable tool for designing peptides with improved pharmacological properties. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the strategic application of constrained amino acids like this compound will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to Constrained Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into proteins represents a significant leap forward in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can endow proteins with novel functionalities, enhanced stability, and improved therapeutic potential. Among the diverse array of UAAs, constrained unnatural amino acids (cUAAs) have emerged as a particularly powerful tool. These conformationally restricted residues lock peptides and proteins into specific bioactive conformations, offering a potent strategy to enhance binding affinity, increase metabolic stability, and fine-tune pharmacological properties. This in-depth technical guide provides a comprehensive overview of constrained UAAs, from their fundamental principles to practical applications, equipping researchers with the knowledge to leverage this transformative technology.

The Core Principle: Conformational Constraint and its Advantages

The inherent flexibility of linear peptides often leads to a significant entropic penalty upon binding to their targets, resulting in lower binding affinities. Furthermore, this flexibility makes them susceptible to proteolytic degradation, limiting their therapeutic utility. Constrained UAAs address these challenges by introducing cyclic or rigid scaffolds into the peptide backbone or side chains. This pre-organization into a bioactive conformation reduces the entropic cost of binding and shields the peptide from proteases, leading to several key advantages:

-

Enhanced Binding Affinity: By locking the peptide into a conformation that is complementary to its target, cUAAs can dramatically increase binding affinity (lower Kd values).

-

Increased Proteolytic Stability: The rigid structure of cUAAs makes them less recognizable by proteases, leading to a longer in vivo half-life.

-

Improved Selectivity: By presenting a more defined three-dimensional structure, cUAA-containing peptides can exhibit higher selectivity for their intended target over off-target molecules.

-

Reduced Conformational Heterogeneity: Constraining the peptide reduces the number of accessible conformations, simplifying structure-activity relationship (SAR) studies.

A Diverse Toolkit: Types of Constrained Unnatural Amino Acids

The field of constrained UAAs offers a diverse range of chemical structures, each with unique properties and applications. These can be broadly categorized as follows:

-

Side-Chain to Side-Chain Cyclization: This involves the covalent linkage of two amino acid side chains within a peptide. A prominent example is the "stapled peptide," where two olefin-bearing UAAs are cyclized through ruthenium-catalyzed ring-closing metathesis.

-

Backbone to Side-Chain Cyclization: In this approach, the peptide backbone is cyclized to an amino acid side chain, often forming a lactam bridge.

-

Main-Chain to Main-Chain Cyclization (Head-to-Tail): This involves the formation of a cyclic peptide by linking the N-terminus and C-terminus.

-

Bicyclic and Spirocyclic Amino Acids: These UAAs contain rigid, fused ring systems within their structure, imparting a high degree of conformational constraint.

-

α,α-Disubstituted Amino Acids: The presence of two substituents on the α-carbon restricts the rotation around the φ and ψ backbone dihedral angles.

Site-Specific Incorporation: The Amber Suppression Technology

The precise, site-specific incorporation of UAAs into proteins is primarily achieved through the amber suppression technology. This powerful technique repurposes the UAG "amber" stop codon to encode a UAA. This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host. The orthogonal synthetase is engineered to specifically recognize and charge the suppressor tRNA with the desired UAA, and the suppressor tRNA has an anticodon that recognizes the UAG codon.

Experimental Workflow for UAA Incorporation

The general workflow for incorporating a constrained UAA into a target protein using amber suppression is as follows:

Detailed Experimental Protocol: Site-Specific Incorporation of a Constrained UAA in Mammalian Cells

The following is a generalized protocol for the site-specific incorporation of a constrained UAA into a target protein in mammalian cells using the amber suppression method.[1] This protocol assumes the availability of plasmids encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA, as well as the gene of interest with an in-frame amber (UAG) codon at the desired position.

Materials:

-

Mammalian expression vector for the gene of interest containing a UAG codon at the desired site.

-

Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase.

-

Mammalian expression vector for the suppressor tRNA.

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Constrained unnatural amino acid (cUAA).

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Affinity purification resin (e.g., Ni-NTA for His-tagged proteins).

-

SDS-PAGE gels and reagents.

-

Mass spectrometer.

Procedure:

-

Cell Culture:

-

Culture mammalian cells in appropriate medium until they reach 70-90% confluency in a 6-well plate or 10 cm dish.

-

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. Typically, a total of 2.5 µg of plasmid DNA is used for a 6-well plate, with a 1:1:1 ratio of the gene of interest plasmid, synthetase plasmid, and tRNA plasmid.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

cUAA Supplementation:

-

24 hours post-transfection, replace the medium with fresh medium containing the cUAA at a final concentration of 1 mM (concentration may need to be optimized for different cUAAs).

-

-

Protein Expression:

-

Incubate the cells for an additional 48-72 hours to allow for protein expression.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to the cells and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Purification:

-

Incubate the cleared lysate with the affinity purification resin for 1-2 hours at 4°C with gentle rotation.

-

Wash the resin with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein from the resin using elution buffer.

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Confirm the incorporation of the cUAA by mass spectrometry.

-

Quantitative Impact of Constrained Unnatural Amino Acids

The incorporation of cUAAs can have a profound and quantifiable impact on the biophysical properties of peptides and proteins. The following tables summarize representative data from the literature.

Table 1: Effect of Constrained UAA Incorporation on Protein Thermal Stability

| Protein | Constrained UAA | Position of Incorporation | ΔTm (°C) | Reference |

| Trp-cage | trans-ACPC | N-terminus | +2.5 | [2] |

| FSD | trans-ACPC | Helix terminus | +3.0 | [2] |

Note: ΔTm represents the change in melting temperature compared to the wild-type protein.

Table 2: Effect of Constrained UAA Incorporation on Peptide-Protein Binding Affinity

| Peptide | Constrained UAA | Target Protein | Wild-Type Kd (µM) | cUAA Kd (µM) | Fold Improvement | Reference |

| p53 peptide | Stapled (S,S)-2-(4'-pentenyl)alanine | MDM2 | 5.2 | 0.08 | 65 | Hypothetical Data |

| ACE2-derived peptide | Bicyclic amino acid | SARS-CoV-2 RBD | 15.4 | 0.9 | 17 | Hypothetical Data |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Data in this table is illustrative and based on trends reported in the literature.

Probing Biological Pathways with Constrained Unnatural Amino Acids

The unique properties of cUAAs make them excellent tools for dissecting complex biological processes. For example, they can be used to stabilize specific conformational states of proteins, such as G protein-coupled receptors (GPCRs), to study ligand binding and downstream signaling.

Investigating GPCR Signaling with a Conformationally Locked Agonist

The following diagram illustrates a hypothetical scenario where a cUAA is incorporated into a peptide agonist to lock it in its active conformation, allowing for the specific and sustained activation of a GPCR signaling pathway.

Future Outlook

The field of constrained unnatural amino acids is poised for continued growth and innovation. Advances in synthetic chemistry will undoubtedly lead to the development of novel cUAA structures with even more refined properties. Furthermore, the expansion of the genetic code to include multiple, distinct UAAs in a single protein will open up new avenues for creating highly complex and functional biomolecules. As our ability to engineer proteins with atomic-level precision continues to improve, constrained UAAs will play an increasingly vital role in the development of next-generation therapeutics, diagnostics, and research tools.

References

The Strategic Integration of Boc-Cycloleucine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids represent a powerful tool in this endeavor, with Boc-cycloleucine emerging as a particularly valuable building block. This technical guide provides an in-depth exploration of this compound's role in medicinal chemistry, covering its synthesis, unique structural properties, and diverse applications. We delve into its utility in creating conformationally constrained peptides and peptidomimetics, its crucial function in the development of PET imaging agents targeting cancer metabolism, and its impact on structure-activity relationships. This document consolidates key quantitative data, provides detailed experimental protocols for its synthesis and application, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of Conformational Constraint

Peptides are vital signaling molecules in a vast array of physiological processes, making them attractive starting points for drug design. However, their therapeutic potential is often hampered by poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to non-specific binding and reduced potency. The introduction of sterically constrained, non-natural amino acids is a key strategy to overcome these limitations.

This compound, or 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is a synthetic amino acid derivative that plays a pivotal role in this context.[1] Its defining feature is the cyclopentyl ring fused to the α-carbon, which imparts significant conformational rigidity upon the peptide backbone when incorporated into a sequence.[2] The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in standard solid-phase peptide synthesis (SPPS), preventing unwanted reactions of the amino group during peptide chain elongation.[1][3]

This guide will illuminate the multifaceted utility of this compound, from its fundamental synthesis to its application in targeting complex disease pathways.

Physicochemical Properties and Synthesis

This compound is a white solid with a molecular weight of 229.28 g/mol and a melting point in the range of 130-135 °C.[4] Its structure is characterized by the bulky Boc group and the rigid cyclopentane ring, which are key to its function in synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35264-09-6 | [4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.28 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 130 - 135 °C | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Synonyms | 1-(Boc-amino)cyclopentanecarboxylic acid | [4] |

Core Applications in Medicinal Chemistry

Peptidomimetics and Conformational Constraint

The primary application of this compound is in the design of peptidomimetics. By replacing a native amino acid with cycloleucine, chemists can lock the peptide backbone into a more defined conformation. This pre-organization can lead to:

-

Enhanced Receptor Binding: A rigidified peptide may better fit the binding pocket of its target receptor, leading to higher affinity and potency.

-

Increased Selectivity: A constrained conformation can reduce off-target binding, minimizing side effects.

-

Improved Metabolic Stability: The unnatural cyclic structure can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the molecule's in vivo half-life.[5]

The incorporation of such constrained amino acids is a cornerstone of modern peptide drug design, enabling the transformation of flexible peptides into drug-like candidates.

PET Imaging and Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to fuel their rapid proliferation. One key adaptation is the upregulation of amino acid transporters to ensure a steady supply of essential nutrients. The L-type Amino Acid Transporter 1 (LAT1), in particular, is overexpressed in a wide variety of human cancers and is responsible for transporting large neutral amino acids like leucine.[6][7] This overexpression makes LAT1 an attractive target for both therapy and diagnostic imaging.

Cycloleucine is a substrate for LAT1. When labeled with a positron-emitting radionuclide, such as Carbon-11, it can be used as a tracer for Positron Emission Tomography (PET) to visualize tumors. Analogs like ¹⁸F-fluciclovine (trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid), a cyclobutane derivative, have been developed and are used clinically for this purpose.[8] These tracers are transported into cancer cells via LAT1, where their accumulation allows for the non-invasive detection and monitoring of tumors.

Key Biological Pathway: LAT1-mTORC1 Signaling

The transport of essential amino acids like leucine and cycloleucine via LAT1 is not just for protein synthesis; it is a critical signaling event that activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[9] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

Upon transport into the cell by LAT1, leucine activates mTORC1, which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[6][9][10] In cancer cells where LAT1 is overexpressed, this pathway is constitutively active, driving tumor progression.[4] Therefore, molecules containing a cycloleucine scaffold can be used to probe or inhibit this critical cancer-promoting pathway.

Quantitative Data Summary

The incorporation of this compound can significantly impact the biological activity of peptides. The following table summarizes representative quantitative data for LAT1 inhibitors, including compounds that share structural similarities with cycloleucine.

Table 2: Biological Activity of Representative LAT1 Ligands/Inhibitors

| Compound | Assay Type | Target/System | IC₅₀ Value | Reference(s) |

| L-Leucine | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 1.3 µM | [11] |

| JPH203 | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 197 nM | [12] |

| BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) | [³H]L-leucine uptake | Human 4F2hc-LAT1 | 72 µM | [12] |

| KMH-233 | L-leucine uptake | LAT1/SLC7A5 | 18 µM | [13] |

| 3,5-Diiodo-L-tyrosine | [³H]-gabapentin uptake | HEK-LAT1 cells | 7.9 µM | [14] |

Note: IC₅₀ is the half-maximal inhibitory concentration. BCH is a non-specific inhibitor of system L transporters.

Table 3: Pharmacokinetic Parameters of Representative Cyclic Peptides

| Peptide | Administration | Bioavailability (F%) | T₁/₂ (hours) | Clearance (mL/min/kg) | Reference(s) |

| Cyclo-[Leu]₅ | Oral (rat) | 4.0 ± 1.7% | - | - | [15] |

| Cyclo-[(l-Leu)₅(d-Leu)] | Oral (rat) | 8.5 ± 1.1% | - | 24.1 | [15] |

| N-methylated cyclic hexapeptide 1 | Oral (rat) | ~28% | 2.8 | 4.5 | [15] |

Note: This data is for representative cyclic peptides to illustrate general pharmacokinetic trends and is not specific to cycloleucine-containing peptides for which public data is limited.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (or its analogs) is typically achieved by protecting the amino group of the corresponding free amino acid. The following protocol is adapted from the synthesis of a similar compound, N-Boc-1-aminocyclobutanecarboxylic acid, and can be applied to 1-aminocyclopentanecarboxylic acid.[12]

Materials:

-

1-Aminocyclopentanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-aminocyclopentanecarboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (approx. 3 equivalents) or an equivalent amount of NaOH solution.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equivalents) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-15 hours.

-

Workup (Impurity Removal): Wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1N HCl.

-

Extraction: Extract the acidified aqueous layer with dichloromethane (2-3 times).

-

Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield the product, this compound, typically as a white solid.

-

Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography.

Expected Yield: Yields for this type of reaction are typically in the range of 75-90%.[12]

Incorporation into a Peptide via Boc-SPPS

This compound can be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS).

General SPPS Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is attached.

-

Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) to remove the N-terminal Boc group.[15] This is followed by washing.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA) in DCM, to generate the free amine.[11] This is followed by extensive washing.

-

Coupling of this compound:

-

Activate this compound (2-4 equivalents) in a suitable solvent like DMF or DCM using a coupling reagent (e.g., HBTU, HATU) and a base (DIEA).

-

Add the activated this compound solution to the resin and agitate until the coupling is complete (as monitored by a ninhydrin test). Due to the steric hindrance of the cycloleucine, a double coupling or extended coupling time may be necessary.

-

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.

LAT1 Inhibition Assay (Cis-Inhibition)

This protocol determines the ability of a test compound (e.g., a cycloleucine-containing peptide) to inhibit the transport of a known radiolabeled LAT1 substrate.[3][14]

Materials:

-

Cells overexpressing human LAT1 (e.g., HEK-LAT1 cells)

-

Poly-D-lysine coated 24-well plates

-

Sodium-free choline buffer (pH 7.4)

-

Radiolabeled LAT1 substrate (e.g., [³H]-L-leucine or [³H]-gabapentin)

-

Unlabeled LAT1 substrate

-

Test compound (inhibitor)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed HEK-LAT1 cells in poly-D-lysine coated 24-well plates and grow to 80-90% confluence.

-

Washing: Gently wash the cells with pre-warmed (37°C) sodium-free choline buffer.

-

Incubation: Incubate the cells for a defined period (e.g., 3-5 minutes) at 37°C in 0.3 mL of pre-warmed choline buffer containing:

-

A fixed concentration of radiolabeled substrate (e.g., 10 nM [³H]-gabapentin).

-

A fixed concentration of unlabeled substrate (e.g., 1 µM gabapentin).

-

Varying concentrations of the test compound.

-

-

Termination: Terminate the uptake by rapidly washing the cells twice with 1.0 mL of ice-cold choline buffer.

-

Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to impart conformational rigidity has proven invaluable in the design of peptidomimetics with improved pharmacological profiles. Furthermore, its recognition by the LAT1 transporter has opened avenues for the development of novel cancer diagnostics and targeted therapies. The continued exploration of peptides and peptidomimetics containing this compound and other constrained amino acids will undoubtedly lead to the discovery of new therapeutic agents for a range of diseases. As synthetic methodologies become more advanced, the precise control over peptide conformation offered by building blocks like this compound will remain a critical strategy in the rational design of next-generation therapeutics.

References

- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cyclic peptide drugs approved in the last two decades (2001–2021) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00154J [pubs.rsc.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Form and function in cyclic peptide natural products: a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Novel Oral Cyclic Peptide: Ingenta Connect [ingentaconnect.com]

- 10. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. BJOC - Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives [beilstein-journals.org]

- 13. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. L-Type Amino Acid Transporter 1 (LAT1) Promotes PMA-Induced Cell Migration through mTORC2 Activation at the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Significance of Cycloleucine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cycloleucine, a non-metabolizable cyclic amino acid analogue, and its derivatives have emerged as significant molecules in biochemical research and drug development. Their unique structural properties, primarily the constrained cyclic backbone, confer enhanced stability and bioactivity, making them valuable tools for probing and modulating biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted significance of cycloleucine derivatives. It delves into their mechanisms of action, focusing on the inhibition of amino acid transport and the disruption of methylation processes, and explores their therapeutic potential, particularly in oncology. This document consolidates quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a critical resource for researchers in the field.

Discovery and Core Chemical Properties

Cycloleucine, or 1-aminocyclopentane-1-carboxylic acid, is a synthetic analogue of the amino acid leucine.[1] Unlike its linear counterpart, its cyclic structure prevents it from being metabolized by the body, making it a stable probe for studying amino acid transport and metabolism.[2][3] The α-carbon of cycloleucine is not a stereocenter, simplifying its chemical synthesis and biological interpretation.[4] The core structure of cycloleucine has been a foundational scaffold for the synthesis of a diverse range of derivatives, where modifications to the cyclopentane ring or the addition of functional groups have been explored to modulate biological activity and target specificity.

Key Mechanisms of Action

The biological effects of cycloleucine and its derivatives are primarily attributed to two key mechanisms: inhibition of amino acid transport and interference with S-adenosylmethionine (SAM)-dependent methylation reactions.

Inhibition of Amino Acid Transport

Cycloleucine is a competitive inhibitor of neutral amino acid transport systems, most notably the L-type amino acid transporter 1 (LAT1/SLC7A5).[5][6][7] LAT1 is a crucial transporter for large neutral amino acids, including leucine, and is frequently overexpressed in cancer cells to meet their high metabolic demands.[5][7] By competing with natural amino acids for uptake through LAT1, cycloleucine derivatives can induce amino acid starvation in cancer cells, leading to the inhibition of protein synthesis and cell growth.[5][7] This targeted inhibition of a transporter highly active in malignant tissues forms the basis of their application as anti-cancer agents.

Inhibition of Methylation Processes

Cycloleucine acts as a competitive inhibitor of methionine adenosyltransferase (MAT), the enzyme responsible for the synthesis of S-adenosylmethionine (SAM).[8] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[8][9] By depleting intracellular SAM levels, cycloleucine and its derivatives can disrupt these critical epigenetic and post-translational modifications, leading to a cascade of downstream effects, including the induction of apoptosis.[8][9]

Impact on Cellular Signaling Pathways

The dual mechanisms of action of cycloleucine derivatives have profound effects on key cellular signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is highly sensitive to amino acid availability, particularly leucine.[10][11][12][13] The inhibition of leucine uptake by cycloleucine derivatives leads to the inactivation of mTOR complex 1 (mTORC1).[5] This inactivation results in the dephosphorylation of its downstream effectors, such as the ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a global reduction in protein synthesis and cell cycle arrest.[5]

References

- 1. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Cycloleucine (1-amino-cyclopentane carboxylic acid): tubular reabsorption and inhibitory effect on amino acid transport in the rat kidney. (Microperfusion experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Depletion of S-adenosyl-l-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Depletion of S-adenosyl-L-methionine with cycloleucine potentiates cytochrome P450 2E1 toxicity in primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 13. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Boc-Cycloleucine for Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in peptide synthesis, with a particular focus on the incorporation of the non-proteinogenic amino acid, Boc-cycloleucine. This document provides a thorough overview of its properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into the potential biological implications of peptides containing this unique building block.

Introduction to this compound

This compound, chemically known as N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid, is a valuable derivative of the unnatural amino acid cycloleucine. The presence of the cyclopentane ring fused to the α-carbon imposes significant conformational constraints on the peptide backbone. This rigidity is a desirable trait in medicinal chemistry and drug design, as it can lead to peptides with enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to mimic or stabilize specific secondary structures such as β-turns. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes it fully compatible with the well-established Boc/Bzl strategy of solid-phase peptide synthesis.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in the laboratory. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Chemical Name | N-tert-butoxycarbonyl-1-aminocyclopentane-1-carboxylic acid |

| Synonyms | Boc-1-aminocyclopentane-1-carboxylic acid, N-Boc-cycloleucine |

| CAS Number | 35264-09-6 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 130-135 °C |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols. |

Experimental Protocols: Incorporation of this compound via Boc-SPPS

The incorporation of this compound into a growing peptide chain follows the general principles of Boc-based solid-phase peptide synthesis. However, due to the steric hindrance of the cyclic side chain, certain modifications to standard protocols are recommended to ensure efficient coupling.

Materials and Reagents

-